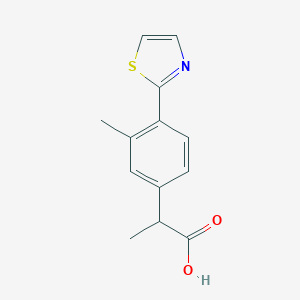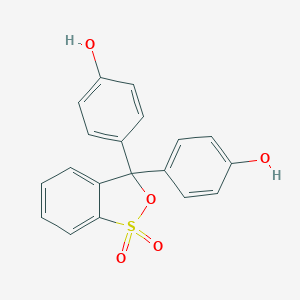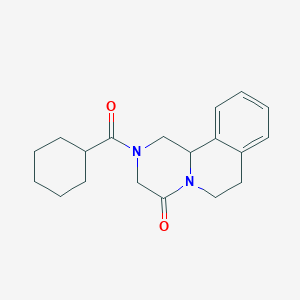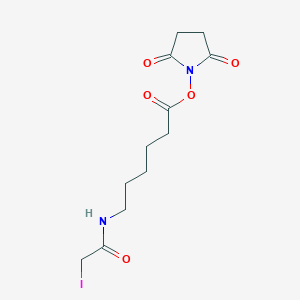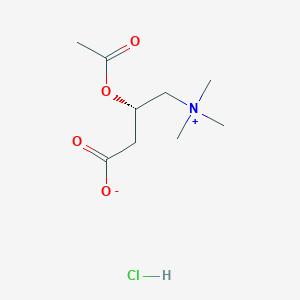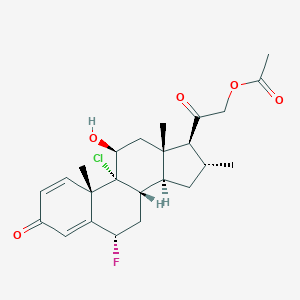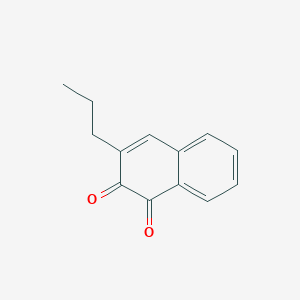
3-Propylnaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propylnaphthalene-1,2-dione, also known as 3-PND, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of naphthalene derivatives and has a molecular weight of 206.27 g/mol.
Applications De Recherche Scientifique
3-Propylnaphthalene-1,2-dione has shown potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, 3-Propylnaphthalene-1,2-dione has been reported to have anti-inflammatory and anti-tumor activities. It has also been reported to inhibit the growth of cancer cells in vitro. In material science, 3-Propylnaphthalene-1,2-dione has been used as a building block for the synthesis of various organic materials. In organic chemistry, 3-Propylnaphthalene-1,2-dione has been used as a starting material for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 3-Propylnaphthalene-1,2-dione is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, 3-Propylnaphthalene-1,2-dione may reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Propylnaphthalene-1,2-dione have been studied in vitro and in vivo. In vitro studies have shown that 3-Propylnaphthalene-1,2-dione inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that 3-Propylnaphthalene-1,2-dione reduces tumor growth and inflammation in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of 3-Propylnaphthalene-1,2-dione.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Propylnaphthalene-1,2-dione in lab experiments is its availability. 3-Propylnaphthalene-1,2-dione can be easily synthesized in the lab using the methods described above. Another advantage is its potential applications in various fields. However, one limitation is the lack of information on its toxicity and side effects. More studies are needed to fully understand the safety profile of 3-Propylnaphthalene-1,2-dione.
Orientations Futures
There are several future directions for the research on 3-Propylnaphthalene-1,2-dione. One direction is to study its potential applications in drug discovery. 3-Propylnaphthalene-1,2-dione has shown anti-inflammatory and anti-tumor activities, and it may be used as a starting point for the development of new drugs. Another direction is to study its mechanism of action in more detail. Understanding the mechanism of action of 3-Propylnaphthalene-1,2-dione may lead to the development of more potent and selective inhibitors of COX-2. Finally, more studies are needed to fully understand the safety profile of 3-Propylnaphthalene-1,2-dione. This will be important for its potential use in humans.
Conclusion:
In conclusion, 3-Propylnaphthalene-1,2-dione is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. The synthesis of 3-Propylnaphthalene-1,2-dione can be achieved through various methods, and its mechanism of action is not fully understood. However, it has been reported to have anti-inflammatory and anti-tumor activities. More studies are needed to fully understand the biochemical and physiological effects of 3-Propylnaphthalene-1,2-dione and its safety profile.
Méthodes De Synthèse
The synthesis of 3-Propylnaphthalene-1,2-dione can be achieved through various methods, including the reaction of 3-propylbenzoyl chloride with 1,2-naphthoquinone in the presence of a base. Another method involves the reaction of 3-propylbenzoyl chloride with 1,2-naphthalenediol in the presence of a base. These methods have been reported in the literature, and the yields have been found to be satisfactory.
Propriétés
Numéro CAS |
129113-06-0 |
|---|---|
Nom du produit |
3-Propylnaphthalene-1,2-dione |
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
3-propylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-2-5-10-8-9-6-3-4-7-11(9)13(15)12(10)14/h3-4,6-8H,2,5H2,1H3 |
Clé InChI |
NYPGWCCTBYRYOL-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2C(=O)C1=O |
SMILES canonique |
CCCC1=CC2=CC=CC=C2C(=O)C1=O |
Synonymes |
1,2-Naphthalenedione, 3-propyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
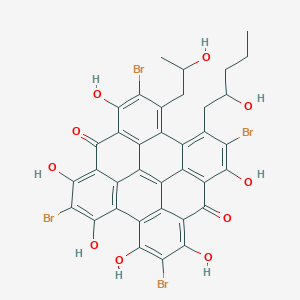
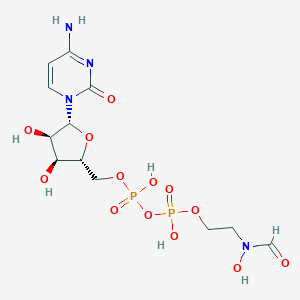
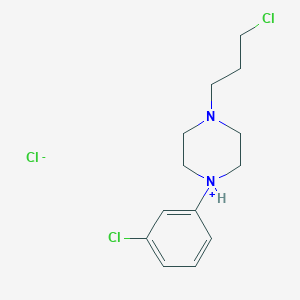
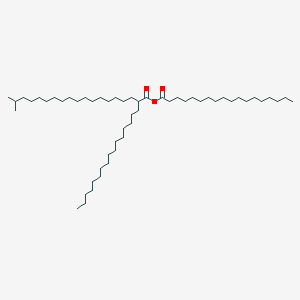
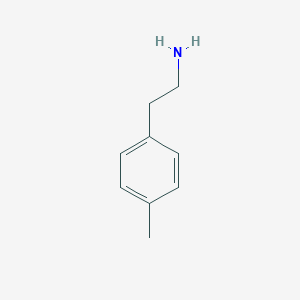
![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)
